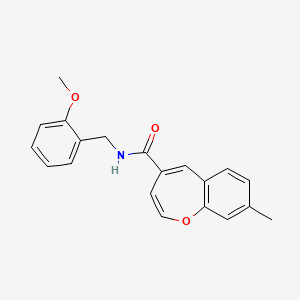

N-(2-methoxybenzyl)-8-methyl-1-benzoxepine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NBOMes are a group of synthetic phenethylamine derivatives of the 2C family compounds. They are characterized by the presence of an N-(2-methoxybenzyl) substituent . They are known to be potent hallucinogens, with effects including altered thoughts, feelings, and awareness of one’s surroundings .

Synthesis Analysis

The synthesis of NBOMe compounds typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions .Molecular Structure Analysis

NBOMes have a complex molecular structure, which includes a phenethylamine core with a methoxy group at the 2- and 5-positions and a halogen atom attached to C4 of the phenyl ring .Chemical Reactions Analysis

NBOMes are known to undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes .Physical And Chemical Properties Analysis

The physical and chemical properties of NBOMes, such as solubility, crystallinity, and phase behavior, are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups.科学的研究の応用

Pharmacology and Toxicology of NBOMe Hallucinogens

Research into structurally related N-benzylphenethylamines, such as N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe), provides insight into the pharmacology and toxicology of potent hallucinogens. These studies explore receptor binding affinities, behavioral effects, and toxicological profiles, including the potential for serious health risks associated with their use. The detailed exploration of these compounds' interaction with serotonin receptors, particularly the 5-HT2A receptor, underscores the importance of understanding the complex pharmacodynamics and the consequences of altering psychoactive substance structures (Halberstadt, 2017).

Molecular and Functional Imaging Studies

In the realm of neuropharmacology and neuroimaging, compounds like N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe) have been utilized in research to understand the brain's response to psychoactive substances. Imaging studies, such as those employing PET or SPECT, are pivotal in mapping the cerebral effects of hallucinogens, offering a window into the neural mechanisms underlying their psychoactive properties. These investigations contribute to a broader understanding of receptor occupancy, neural activation patterns, and the potential therapeutic applications or risks of such compounds (Cumming et al., 2021).

作用機序

Target of Action

N-[(2-methoxyphenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide, also known as HMS3466B20 or N-(2-methoxybenzyl)-8-methyl-1-benzoxepine-4-carboxamide, is a potent serotonin 5-HT2A/2C receptor agonist . The serotonin 5-HT2A/2C receptors are key players in the regulation of mood, cognition, and perception, and are often the targets of psychoactive and hallucinogenic substances .

Mode of Action

The compound interacts with its targets, the 5-HT2A/2C receptors, by binding to them and activating them . This activation can lead to a variety of downstream effects, depending on the specific cellular context and the signaling pathways involved .

Biochemical Pathways

Upon activation of the 5-HT2A/2C receptors, various biochemical pathways can be affected. These include the release of neurotransmitters such as dopamine, serotonin, and glutamate . The exact downstream effects can vary, but they often involve changes in neuronal activity and synaptic transmission .

Pharmacokinetics

It is known that the compound can penetrate the blood-brain barrier and accumulate in the brain tissue . The peak drug concentrations in the brain tissue are detected 60 minutes after administration . The compound is still present in the brain 8 hours after administration .

Result of Action

The activation of the 5-HT2A/2C receptors by this compound can lead to a variety of molecular and cellular effects. These can include changes in neuronal activity, alterations in neurotransmitter release, and modifications of synaptic transmission . In terms of behavioral effects, the compound has been reported to induce significant inhibitory effects on motor performance and attenuate sensorimotor gating .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the specific cellular and molecular context, the presence of other signaling molecules, and the overall physiological state of the organism . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-14-7-8-15-12-16(9-10-24-19(15)11-14)20(22)21-13-17-5-3-4-6-18(17)23-2/h3-12H,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLCWFVGONZQFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-cyclohexyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805488.png)

![3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2805490.png)

methanol](/img/structure/B2805491.png)

![1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805493.png)

![N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2805498.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2805500.png)

![4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2805502.png)

![4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2805503.png)

![1-(1H-imidazol-1-yl)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2805509.png)